squamocin-G

Catalog No.
S639613
CAS No.
M.F
C37H66O7
M. Wt
622.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
squamocin-G

Product Name

squamocin-G

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1

InChI Key

MBABCNBNDNGODA-LUVUIASKSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Synonyms

asimicin, bullatacin, rolliniastatin-1, rolliniastatin-2

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Bullatacin is a polyketide. It has a role as a metabolite.

Squamocin-G, also widely known in literature as bullatacin or rolliniastatin-2, is a structurally complex Annonaceous acetogenin characterized by a long aliphatic chain containing an adjacent bis-tetrahydrofuran (THF) ring system and a terminal γ-lactone [1]. As a lipophilic secondary metabolite isolated from Annona squamosa and related species, it functions as a quantitatively established inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) [2]. For procurement professionals and researchers, squamocin-G represents a critical high-value reference material and lead compound. Its extreme lipophilicity and structural complexity make it a vital benchmark for developing advanced botanical pesticides and investigating multidrug-resistant oncology models, where its target affinity is quantitatively distinct from that of standard commercial agents [1].

Substituting squamocin-G with crude Annona extracts or generic acetogenin isomers (such as squamocin-H or squamostatin-A) fundamentally compromises assay reproducibility and biological efficacy [1]. The specific stereochemical configuration of squamocin-G's adjacent bis-THF rings dictates its precise binding affinity within the quinone-binding pocket of mitochondrial Complex I[2]. This structural specificity results in massive quantitative differences in performance; for example, squamocin-G exhibits over 200-fold greater nematicidal potency against specific agricultural pathogens compared to its close isomer squamocin-H [1]. Furthermore, crude extracts introduce variable concentrations of less active analogs, masking the true dose-response curve and rendering them unsuitable for rigorous structure-activity relationship (SAR) studies or standardized formulation development[1].

Nematicidal Efficacy Against M. incognita

In comparative in vitro assays targeting the phytoparasitic nematode Meloidogyne incognita, purified squamocin-G demonstrated a profound quantitative advantage over its structural isomer squamocin-H [1]. While both are Annonaceous acetogenins, the specific stereochemistry of squamocin-G yielded an LC50 of 0.339 μg/mL at 48 hours, whereas squamocin-H required 71.21 μg/mL to achieve the same lethality [1].

Evidence DimensionIn vitro nematicidal activity (LC50 at 48h)
Target Compound Data0.339 μg/mL
Comparator Or BaselineSquamocin-H (71.21 μg/mL)
Quantified Difference~210-fold higher potency for squamocin-G
ConditionsIn vitro assay against M. incognita at 48 hours

This 210-fold potency difference dictates the selection of squamocin-G over other acetogenin isomers when procuring active pharmaceutical ingredients for low-dose botanical nematicides.

Cytotoxicity Against Multidrug-Resistant Carcinoma

Squamocin-G (bullatacin) exhibits distinct cytotoxicity against multidrug-resistant cancer cell lines, outperforming standard chemotherapeutic benchmarks[1]. Against the human breast adenocarcinoma multidrug-resistant cell line (MCF-7/ADR), squamocin-G was quantified to be 250 times more potent than doxorubicin, a frontline clinical agent [1].

Evidence DimensionIn vitro cytotoxicity (Relative potency)
Target Compound Data250-fold greater potency than benchmark
Comparator Or BaselineDoxorubicin (Standard benchmark)
Quantified Difference250 times more potent
ConditionsMCF-7/ADR multidrug-resistant human breast adenocarcinoma cell line

Justifies the procurement of squamocin-G as a critical positive control or lead scaffold in the discovery of therapies targeting chemoresistant tumors where standard agents fail.

Aqueous Solubility and Formulation Constraints

The extreme lipophilicity of squamocin-G presents specific handling and formulation requirements that buyers must anticipate prior to procurement [1]. Its aqueous solubility is exceptionally poor, measuring at less than 1 μg/mL in standard physiological buffers [1]. Consequently, successful in vitro and in vivo applications require procurement of compatible organic solvents (such as DMSO) or downstream processing into water-soluble prodrugs (e.g., glycoconjugates) [1].

Evidence DimensionAqueous solubility
Target Compound Data<1 μg/mL
Comparator Or BaselineStandard hydrophilic drug baselines (>100 μg/mL)
Quantified DifferenceHighly insoluble in unmodified aqueous media
ConditionsStandard aqueous buffer at physiological pH

Informs formulation scientists that raw squamocin-G must be processed with specific solubilizers or conjugated to hydrophilic moieties before biological screening.

Purified API vs. Crude Extract Efficacy

Utilizing highly purified squamocin-G rather than crude Annona squamosa seed extracts is essential for achieving microgram-level efficacy in agrochemical screening [1]. While the crude methanol extract achieves high mortality against Bursaphelenchus xylophilus at 250 μg/mL, isolated squamocin-G demonstrates an LC50 of exactly 0.008 μg/mL [1].

Evidence DimensionIn vitro nematicidal activity against B. xylophilus
Target Compound DataLC50 = 0.008 μg/mL
Comparator Or BaselineCrude methanol extract (Requires 250 μg/mL for high mortality)
Quantified Difference>30,000-fold reduction in required concentration
ConditionsIn vitro assay against B. xylophilus at 48 hours

Proves that procuring the purified isolate is mandatory for precision agrochemical applications where crude mixtures fail to provide standardized, low-dose efficacy.

Botanical Nematicide Development

Due to its ~210-fold potency advantage over isomers like squamocin-H, squamocin-G is a highly effective active ingredient for formulating next-generation, low-dose agrochemicals targeting Meloidogyne incognita and Bursaphelenchus xylophilus [1].

Multidrug-Resistant (MDR) Cancer Screening

Its 250-fold greater potency compared to doxorubicin makes squamocin-G an indispensable positive control and structural template for oncology researchers targeting MDR breast (MCF-7/ADR) and lung carcinomas via Complex I inhibition [2].

Prodrug and Glycoconjugate Synthesis

Because its native aqueous solubility is <1 μg/mL, squamocin-G serves as an excellent lipophilic precursor for medicinal chemists developing water-soluble delivery systems, such as glycosylated derivatives or liposomal formulations, to enhance bioavailability [2].

XLogP3

9.7

Wikipedia

Bullatacin

Dates

Last modified: 02-18-2024

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